molecular formula C6H11ClOS B2986690 3-[(2-Chloroethyl)sulfanyl]oxolane CAS No. 1564673-69-3

3-[(2-Chloroethyl)sulfanyl]oxolane

Cat. No. B2986690
CAS RN: 1564673-69-3
M. Wt: 166.66
InChI Key: LYZKPGVVWLRZJF-UHFFFAOYSA-N
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Description

“3-[(2-Chloroethyl)sulfanyl]oxolane” is a chemical compound with the CAS Number: 1564673-69-3 . It has a molecular weight of 166.67 and its IUPAC name is 3-((2-chloroethyl)thio)tetrahydrofuran .


Molecular Structure Analysis

The InChI code for “3-[(2-Chloroethyl)sulfanyl]oxolane” is 1S/C6H11ClOS/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Novel Synthesis Methods

A study by Clerici, Gelmi, and Pocar (1999) explored a novel synthesis method involving 4-sulfanylmethylene-5(4H)-oxazolones, derived from the reaction of 4-(chloromethylene)oxazolone and mercaptans. This method facilitated the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, showcasing the utility of sulfanyl-substituted compounds in synthesizing complex amino acids with potential pharmaceutical applications. This process demonstrates an innovative approach to constructing bioactive molecules with sulfanyl groups, which could be crucial for drug development and synthetic biology research (Clerici, Gelmi, & Pocar, 1999).

Oxidation and Reactivity Studies

Baumstark et al. (1998) investigated the oxidation of sulfides by 3-hydroperoxy-4,4,5,5-tetramethyl-3-phenyl-1,2-dioxolane, highlighting the influence of solvent and sulfide substituents on the oxidation process. This study not only provides insights into the oxidation mechanisms of sulfides but also proposes the potential for developing cyclic processes based on the regenerative nature of 3-hydroxy-1,2-dioxolane during oxidation. Such findings could contribute to the advancement of green chemistry practices and the development of sustainable chemical processes (Baumstark, Chen, Vásquez, & Yang, 1998).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-chloroethylsulfanyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClOS/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZKPGVVWLRZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloroethyl)sulfanyl]oxolane

CAS RN

1564673-69-3
Record name 3-[(2-chloroethyl)sulfanyl]oxolane
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